Dapagliflozin 3-O-glucuronide (D3OG) is the major inactive metabolite of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus [, , , , ]. D3OG is formed primarily through the UGT1A9 metabolic pathway in the liver and kidneys [, , ]. Its presence in plasma is used as a marker for dapagliflozin metabolism and for studying the effects of various factors on UGT1A9 enzyme activity [, ].
Pharmacokinetic Studies: D3OG serves as a valuable tool for investigating the pharmacokinetics of dapagliflozin. By measuring D3OG plasma concentrations in conjunction with dapagliflozin levels, researchers can gain insights into the metabolic pathways and clearance mechanisms of dapagliflozin in various populations, including those with renal or hepatic impairment [, , , ].
Drug-Drug Interaction Studies: D3OG plays a crucial role in assessing potential drug-drug interactions involving dapagliflozin and modulators of the UGT1A9 enzyme [, ]. Alterations in D3OG exposure in the presence of co-administered drugs can indicate altered dapagliflozin metabolism and inform dosage adjustments to ensure therapeutic efficacy and safety.
Evaluation of UGT1A9 Activity: D3OG formation serves as a direct indicator of UGT1A9 enzyme activity [, ]. This is particularly useful in research settings where understanding the impact of genetic variations, disease states, or drug interactions on UGT1A9 activity is crucial.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: